![molecular formula C13H14ClN3O2S B1675602 3-Amino-5-cloro-N-ciclopropil-6-metoxi-4-metiltieno[2,3-b]piridina-2-carboxamida CAS No. 886047-13-8](/img/structure/B1675602.png)
3-Amino-5-cloro-N-ciclopropil-6-metoxi-4-metiltieno[2,3-b]piridina-2-carboxamida
Descripción general
Descripción
LY2033298 es un modulador alostérico positivo del subtipo M4 del receptor muscarínico de acetilcolina. Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurodegenerativos y psiquiátricos como la esquizofrenia y la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
LY2033298 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la modulación alostérica de los receptores muscarínicos de acetilcolina.
Biología: Se emplea en la investigación para comprender el papel de los receptores M4 en varios procesos biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de trastornos neurodegenerativos y psiquiátricos.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores muscarínicos de acetilcolina
Mecanismo De Acción
LY2033298 ejerce sus efectos al unirse al sitio alostérico del subtipo M4 del receptor muscarínico de acetilcolina. Esta unión mejora la afinidad y la eficacia de la acetilcolina en el receptor, lo que lleva a una mayor activación del receptor. El compuesto presenta selectividad funcional, lo que significa que puede modular de forma diferencial varias vías de señalización dependiendo del contexto . Esta propiedad es particularmente importante para sus posibles aplicaciones terapéuticas, ya que permite una modulación más específica de la actividad del receptor.
Análisis Bioquímico
Biochemical Properties
LY2033298 plays a significant role in biochemical reactions, particularly in potentiating ACh-M4 binding . It interacts with the M4 muscarinic acetylcholine receptor subtype, a type of G protein-coupled receptor . The nature of these interactions is allosteric, meaning that LY2033298 binds to a site on the receptor different from the active site, leading to a change in the receptor’s conformation and activity .
Cellular Effects
The effects of LY2033298 on cells are primarily related to its interaction with the M4 muscarinic acetylcholine receptor subtype . By potentiating ACh-M4 binding, LY2033298 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LY2033298 involves its binding to the M4 muscarinic acetylcholine receptor subtype . This binding is allosteric, leading to potentiation of ACh-M4 binding . This can result in changes in gene expression and cellular metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
LY2033298, también conocido como 3-amino-5-cloro-N-ciclopropil-6-metoxi-4-metil-tieno[2,3-b]piridina-2-carboxamida, se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de tieno[2,3-b]piridina. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de tieno[2,3-b]piridina: Esto implica la ciclización de precursores apropiados bajo condiciones específicas para formar la estructura central.
Modificaciones de los grupos funcionales: Introducción de grupos funcionales como los grupos amino, cloro, ciclopropil, metoxi y carboxamida a través de varias reacciones químicas.
Métodos de producción industrial
La producción industrial de LY2033298 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos de producción. El compuesto se produce típicamente en forma sólida y se almacena en condiciones desecadas a -20 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
LY2033298 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las posiciones amino y cloro.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Se pueden utilizar reactivos como halógenos o nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Comparación Con Compuestos Similares
LY2033298 es único en su alta selectividad para el receptor muscarínico de acetilcolina M4. Los compuestos similares incluyen:
LY2119620: Otro modulador alostérico positivo de los receptores muscarínicos de acetilcolina, pero con diferentes perfiles de selectividad.
BQCA: Un modulador alostérico positivo selectivo del receptor muscarínico de acetilcolina M1.
VU0152100: Un modulador alostérico positivo del receptor M4, similar a LY2033298 pero con diferentes propiedades farmacocinéticas
Estos compuestos ponen de manifiesto la diversidad de los moduladores alostéricos dirigidos a los receptores muscarínicos de acetilcolina y subrayan las propiedades únicas de LY2033298 en términos de selectividad y modulación funcional.
Propiedades
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEGQKDJTBWFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468233 | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886047-13-8 | |
| Record name | LY-2033298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886047138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886047-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-2033298 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YG6JK4ECM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2033298 acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). [, ] It binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. [, ] This binding enhances the affinity and efficacy of ACh, leading to increased M4 mAChR activation. [, , ] This activation triggers downstream signaling pathways, such as extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, ultimately influencing neuronal activity. [, , ]
ANone: While the provided research articles focus primarily on the pharmacological characterization of LY2033298, they do not provide detailed information about its molecular formula, weight, or spectroscopic data.
A: LY2033298 is classified as an allosteric modulator, not a catalyst. Its primary function is to modulate the activity of the M4 mAChR rather than catalyze chemical reactions. [, ]
A: Although computational chemistry details are limited in the provided research, a study employed molecular dynamics simulations to investigate the interactions of LY2033298 with the M4 mAChR. [] This research aimed to understand the structural basis for the compound's allosteric modulation.
A: Research indicates that specific structural features of LY2033298 are crucial for its activity and selectivity. [, ] For instance, modifications to the thienopyridine scaffold, halogen substitutions, and linkage points influence its binding affinity (KB), cooperativity (αβ), and intrinsic agonism (τB) at the M4 mAChR. [] Changes to these features can alter its potency and selectivity for the M4 subtype compared to other mAChR subtypes.
ANone: The provided research articles primarily focus on the pharmacological characterization of LY2033298 and its interactions with the M4 mAChR. They do not offer detailed insights into its stability, formulation strategies, or bioavailability.
A: While in vivo studies demonstrated the efficacy of LY2033298 in animal models predictive of antipsychotic drug activity, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) were not extensively elaborated upon in the provided research. []
A: LY2033298 shows promising results in both in vitro and in vivo studies. [] In cellular assays, it potentiates ACh's effects at the M4 mAChR, indicating its modulatory activity. [, ] Animal models predictive of antipsychotic drug efficacy further validate its potential in treating schizophrenia. [] For example, LY2033298 demonstrates activity in prepulse inhibition paradigms in rats, suggesting potential antipsychotic effects. [] Additionally, it exhibits activity in conditioned avoidance responding tests in rats, further supporting its potential therapeutic benefits. []
ANone: The provided articles do not delve into the development of resistance or cross-resistance mechanisms related to LY2033298.
ANone: The research primarily focuses on LY2033298's pharmacological characterization and its potential as a therapeutic agent. Specific data regarding its toxicological profile and potential long-term effects are not extensively discussed in the provided articles.
A: Research highlights the importance of considering species differences when studying LY2033298. [] The compound displays varied potency between rodent and human M4 mAChRs. [] Furthermore, "probe dependence", the phenomenon where an allosteric modulator's effects vary depending on the orthosteric ligand used, is crucial in characterizing LY2033298. [, ] For instance, at the M2 mAChR, LY2033298 can exert positive or negative allosteric effects depending on the specific agonist employed. [] This highlights the complexity of allosteric modulation and the need to evaluate compounds across multiple assays and with various ligands.
A: Research reveals distinct interactions between LY2033298, xanomeline, and McN-A-343 with the M4 mAChR. [, ] While LY2033298 acts allosterically, the binding mode of xanomeline and McN-A-343 (categorized as "atypical" agonists) remains less clear. [] Mutagenesis studies suggest that certain amino acid residues within the receptor differentially influence the binding and signaling of these agonists, highlighting the complexity of ligand-receptor interactions. [, ] For instance, mutations in transmembrane domain 7 residues Tyr439 and Tyr443 affect all agonists except xanomeline, suggesting distinct activation mechanisms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
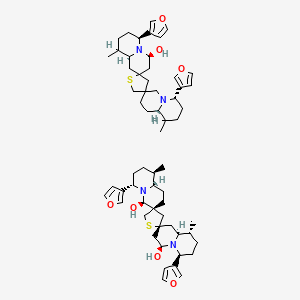

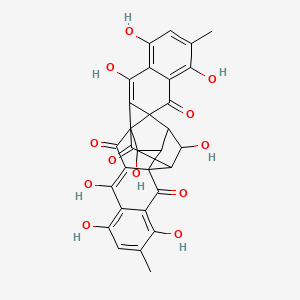
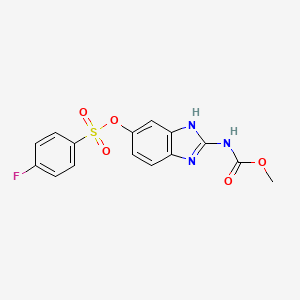
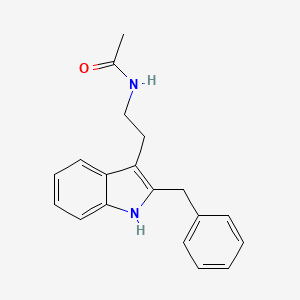
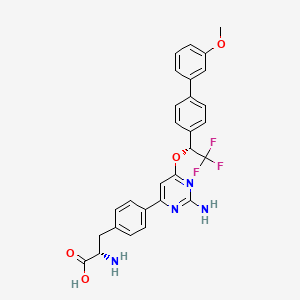
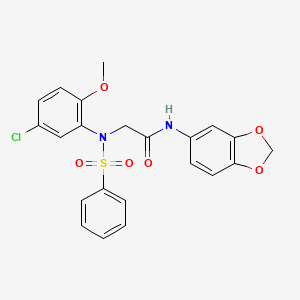
![N-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B1675530.png)

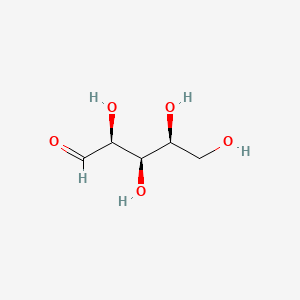
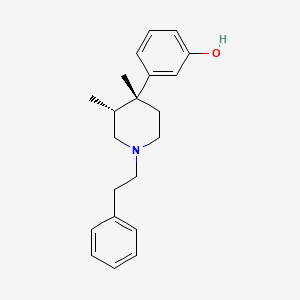
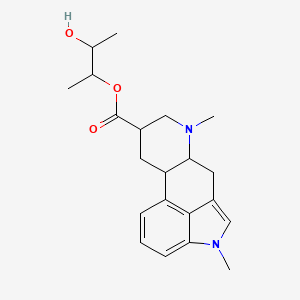
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/new.no-structure.jpg)
